molecular formula C8H8FNO3 B12115753 Methyl 2-fluoro-4-methoxypyridine-3-carboxylate

Methyl 2-fluoro-4-methoxypyridine-3-carboxylate

Cat. No.: B12115753
M. Wt: 185.15 g/mol
InChI Key: GPXMOKXMHDOAKG-UHFFFAOYSA-N
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Description

Methyl 2-fluoro-4-methoxypyridine-3-carboxylate is an organic compound belonging to the class of fluorinated pyridines. This compound is characterized by the presence of a fluorine atom at the second position, a methoxy group at the fourth position, and a carboxylate ester group at the third position of the pyridine ring. It is widely used in various fields of scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-fluoro-4-methoxypyridine-3-carboxylate typically involves the nucleophilic aromatic substitution of a suitable precursor. One common method is the reaction of methyl 3-nitro-4-pyridylcarboxylate with a fluoride anion, which replaces the nitro group with a fluorine atom . The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-fluoro-4-methoxypyridine-3-carboxylate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The carboxylate ester group can be reduced to alcohols or other derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include fluoride anions, alkoxides, and amines. The reactions are typically carried out in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: Products include various substituted pyridines depending on the nucleophile used.

    Oxidation: Products include aldehydes, ketones, or carboxylic acids.

    Reduction: Products include alcohols or other reduced derivatives.

Scientific Research Applications

Methyl 2-fluoro-4-methoxypyridine-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: It serves as a precursor for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of methyl 2-fluoro-4-methoxypyridine-3-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds or electrostatic interactions with target molecules.

Comparison with Similar Compounds

Methyl 2-fluoro-4-methoxypyridine-3-carboxylate can be compared with other fluorinated pyridines, such as:

These compounds share similar structural features but differ in the position and type of substituents on the pyridine ring. The unique combination of substituents in this compound imparts distinct chemical and biological properties, making it valuable for specific research applications.

Properties

Molecular Formula

C8H8FNO3

Molecular Weight

185.15 g/mol

IUPAC Name

methyl 2-fluoro-4-methoxypyridine-3-carboxylate

InChI

InChI=1S/C8H8FNO3/c1-12-5-3-4-10-7(9)6(5)8(11)13-2/h3-4H,1-2H3

InChI Key

GPXMOKXMHDOAKG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=NC=C1)F)C(=O)OC

Origin of Product

United States

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